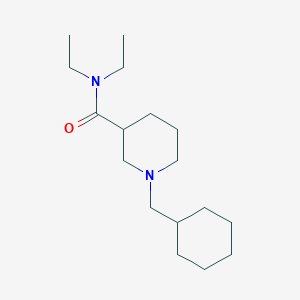
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, also known as Fasudil, is a potent inhibitor of Rho-kinase and has been shown to have potential therapeutic applications in various diseases.
作用機序
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects primarily through inhibition of Rho-kinase, a key regulator of cytoskeletal dynamics and cellular motility. By inhibiting Rho-kinase, 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline can reduce smooth muscle contraction, increase vasodilation, and improve blood flow in various organs.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including reducing vascular tone and blood pressure, improving endothelial function, reducing inflammation, and promoting neuroprotection. It has also been shown to have anti-fibrotic effects in various organs, including the heart and lungs.
実験室実験の利点と制限
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its potency, specificity, and well-characterized pharmacokinetics. However, it also has limitations, including its relatively short half-life and the need for careful dosing and monitoring due to its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, including investigating its potential therapeutic applications in additional diseases, such as liver fibrosis and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to develop more effective formulations with improved pharmacokinetics. Finally, studies are needed to investigate potential drug-drug interactions and long-term safety in humans.
Conclusion:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of Rho-kinase with potential therapeutic applications in various diseases. Its mechanism of action involves reducing smooth muscle contraction, increasing vasodilation, and improving blood flow in various organs. 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has limitations that must be carefully considered. Future research directions include investigating its potential therapeutic applications in additional diseases, elucidating its mechanisms of action, and developing more effective formulations.
科学的研究の応用
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and cardiovascular diseases. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury.
特性
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(11-17-7-5-4-6-8-17)14-22-10-9-18-12-20(23-2)21(24-3)13-19(18)15-22/h4-8,11-13H,9-10,14-15H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGKIFUGSIPQP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)
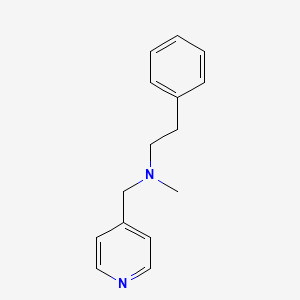
![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)
![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)
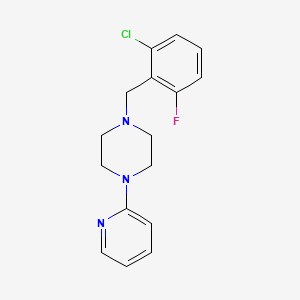

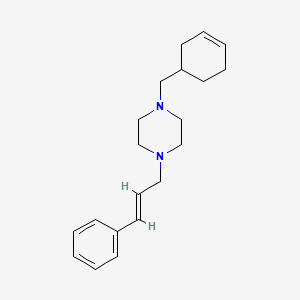

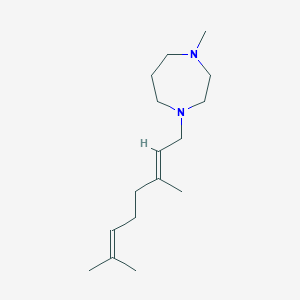
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
![3-{[bis(2-hydroxyethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851600.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)
![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)
